

In-Depth Technical Guide to the Health and Safety of Dibromobutene

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Compound of Interest

Compound Name: *Dibromobutene*

Cat. No.: *B8328900*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for handling **dibromobutene**, with a focus on its isomers, primarily 1,4-dibromobutane. The information is intended for professionals in research and drug development who may handle this chemical.

Chemical and Physical Properties

Dibromobutene is a halogenated hydrocarbon with several isomers, the most common of which is 1,4-dibromobutane. It is a colorless to pale yellow liquid and is utilized as an intermediate in various chemical syntheses.^{[1][2]} Understanding its physical and chemical properties is crucial for safe handling and storage.

Property	Value	References
Chemical Formula	C ₄ H ₈ Br ₂	[3]
Molecular Weight	215.91 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[1][4]
Boiling Point	63-65 °C at 8 hPa	[5]
Melting Point	-20 °C	[6]
Density	1.808 g/cm ³ at 25 °C	[5]
Flash Point	>110 °C	[5]
Water Solubility	0.35 g/L	[5]
Vapor Pressure	1.63 hPa at 25 °C	[5]

Hazard Identification and Classification

Dibromobutene is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, and poses a risk of serious eye damage.[7] It may also cause respiratory irritation.[7]

Hazard Class	GHS Classification	References
Acute Oral Toxicity	Category 3 (Toxic if swallowed)	[7][8]
Skin Corrosion/Irritation	Category 2 (Causes skin irritation)	[7][8]
Serious Eye Damage/Eye Irritation	Category 1 (Causes serious eye damage)	[7][8]
Specific Target Organ Toxicity (Single Exposure)	Category 3 (May cause respiratory irritation)	[7][8]
Hazardous to the Aquatic Environment, Long-term Hazard	Category 3 (Harmful to aquatic life with long lasting effects)	[9]

Toxicological Information

The toxicity of **dibromobutene** is primarily attributed to its reactivity as an alkylating agent.^[4] Its metabolic pathway and the subsequent cellular stress response are key to understanding its toxic effects.

Acute Toxicity Data

Quantitative data on the acute toxicity of 1,4-dibromobutane is limited. The available data, primarily from animal studies, is summarized below.

Test	Species	Route	Value	References
LD50	Mouse	Intraperitoneal	300 mg/kg	^[8] ^[10]

Metabolism and Mechanism of Toxicity

The primary metabolic pathway for dihaloalkanes like 1,4-dibromobutane is detoxification through conjugation with glutathione (GSH), a critical cellular antioxidant.^[11]^[12] This process is catalyzed by glutathione S-transferases (GSTs). The resulting conjugate is then further metabolized and excreted.^[11]

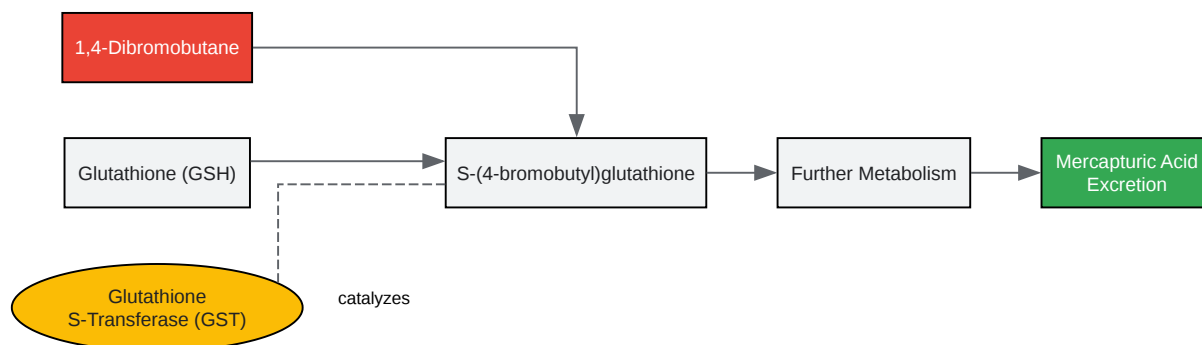
However, the extensive use of GSH for detoxification can lead to its depletion within the cell.^[13]^[14] Glutathione depletion is a key event that can trigger a cascade of cellular responses, including oxidative stress and the activation of cell death pathways.^[13]^[14]^[15]

Signaling Pathways

While specific signaling pathways for 1,4-**dibromobutene** toxicity have not been extensively studied, the known consequences of glutathione depletion and oxidative stress allow for the postulation of the involvement of several key cellular signaling cascades.

Glutathione Conjugation and Excretion Pathway

The initial step in the detoxification of 1,4-dibromobutane is its conjugation with glutathione. This process, while protective, can deplete cellular glutathione stores, leading to oxidative stress.

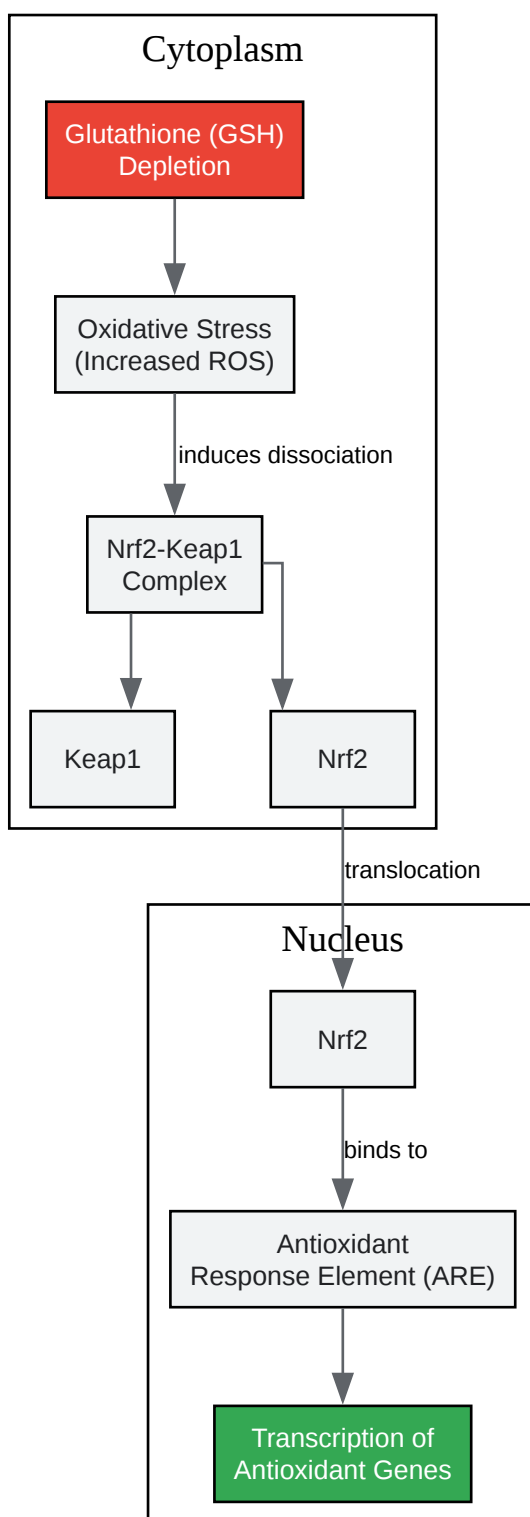


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Figure 1: Predicted metabolic pathway of 1,4-**dibromobutene** via glutathione conjugation.

Oxidative Stress and Nrf2 Activation Pathway

Glutathione depletion disrupts the cellular redox balance, leading to oxidative stress. The cell responds to this by activating the Nrf2 pathway, a primary defense mechanism against oxidative stress.[4][16] Nrf2 translocates to the nucleus and initiates the transcription of antioxidant genes.

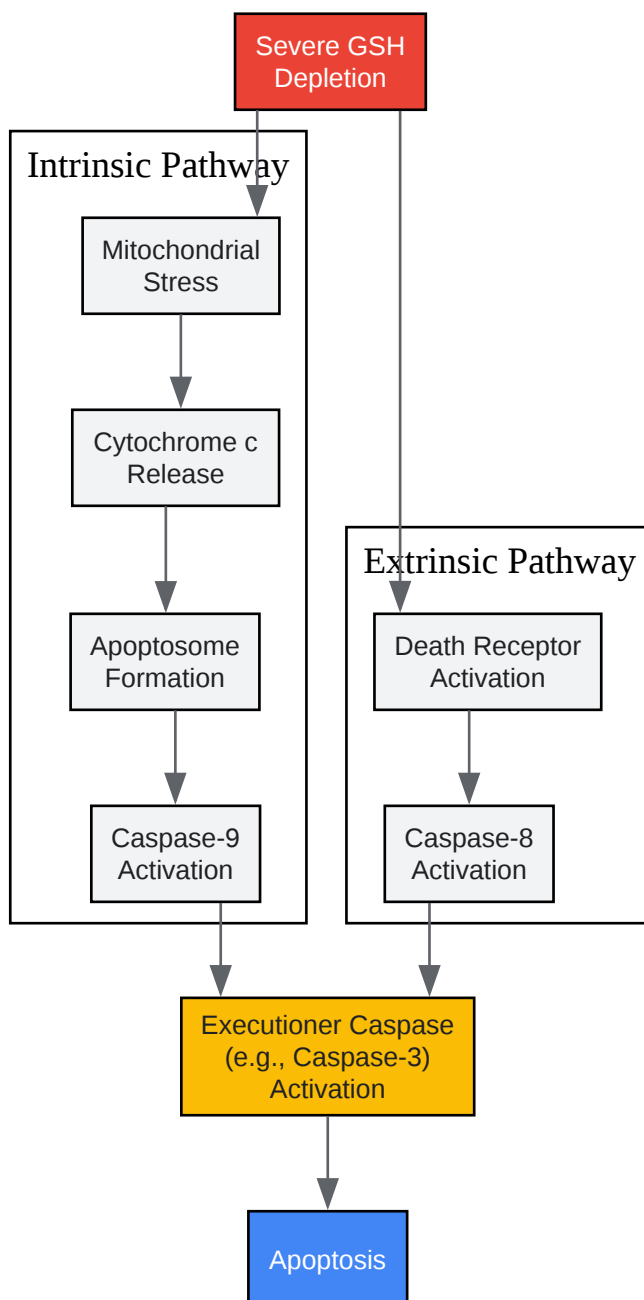


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Figure 2: Activation of the Nrf2 pathway in response to oxidative stress.

Apoptosis Induction Pathways

Severe or prolonged glutathione depletion can lead to programmed cell death, or apoptosis. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be activated.[13][14][17]



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Figure 3: General overview of apoptosis induction via extrinsic and intrinsic pathways following severe glutathione depletion.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments relevant to assessing the hazards of **dibromobutene**, based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.[\[18\]](#)[\[19\]](#)

Methodology:

- **Animal Selection:** Healthy, young adult rats of a single sex (typically females) are used.
- **Housing and Fasting:** Animals are caged individually and fasted overnight before dosing. Water is provided ad libitum.
- **Dose Administration:** The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- **Stepwise Procedure:** The test is conducted in a stepwise manner using a minimum number of animals. The outcome of the first step determines the next step:
 - If mortality occurs at the starting dose, the test is repeated at a lower dose level.
 - If no mortality occurs, the test is repeated at a higher dose level.
- **Endpoint:** The test allows for the classification of the substance into one of five toxicity classes based on the observed mortality at different dose levels.

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.^{[9][15][17]}

Methodology:

- **Animal Selection:** Healthy, young adult albino rabbits with intact skin are used.
- **Preparation of the Skin:** Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
- **Application of the Test Substance:** A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the skin and covered with a gauze patch and a semi-occlusive dressing.
- **Exposure Duration:** The exposure period is typically 4 hours.
- **Observation:** After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- **Scoring:** Dermal reactions are scored according to a graded scale. The Primary Irritation Index (PII) is calculated.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.^{[4][20][21]}

Methodology:

- **Animal Selection:** Healthy, young adult albino rabbits are used.
- **Application of the Test Substance:** A single dose of 0.1 mL of the liquid or 0.1 g of the solid is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
- **Observation:** The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

- **Reversibility:** The observation period can be extended up to 21 days to determine the reversibility of the effects.

Skin Sensitization (OECD 406)

This test determines the potential of a substance to cause skin sensitization (allergic contact dermatitis).^{[12][16][22]} The Guinea Pig Maximization Test (GPMT) is a common method.

Methodology:

- **Animal Selection:** Young, healthy adult guinea pigs are used.
- **Induction Phase:**
 - **Intradermal Injections:** The test substance is injected intradermally with and without Freund's Complete Adjuvant (FCA) to enhance the immune response.
 - **Topical Application:** One week later, the test substance is applied topically to the same area.
- **Challenge Phase:** Two weeks after the induction phase, the animals are challenged with a topical application of the test substance on a naive site.
- **Observation and Scoring:** The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to a control group.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro test is used to detect gene mutations induced by a substance.

Methodology:

- **Test Strains:** Several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine) are used.
- **Exposure:** The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

- Incubation: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid.
- Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This in vitro test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.^[6]

Methodology:

- Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures are used.
- Exposure: Cell cultures are exposed to the test substance at a minimum of three concentrations, both with and without a metabolic activation system (S9 mix).
- Metaphase Arrest: After exposure, the cells are treated with a substance that arrests them in metaphase.
- Analysis: The chromosomes are harvested, stained, and analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
- Endpoint: A substance is considered to cause chromosomal aberrations if there is a statistically significant, dose-dependent increase in the number of cells with aberrations.

Safe Handling and Emergency Procedures

Given the hazardous nature of **dibromobutene**, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

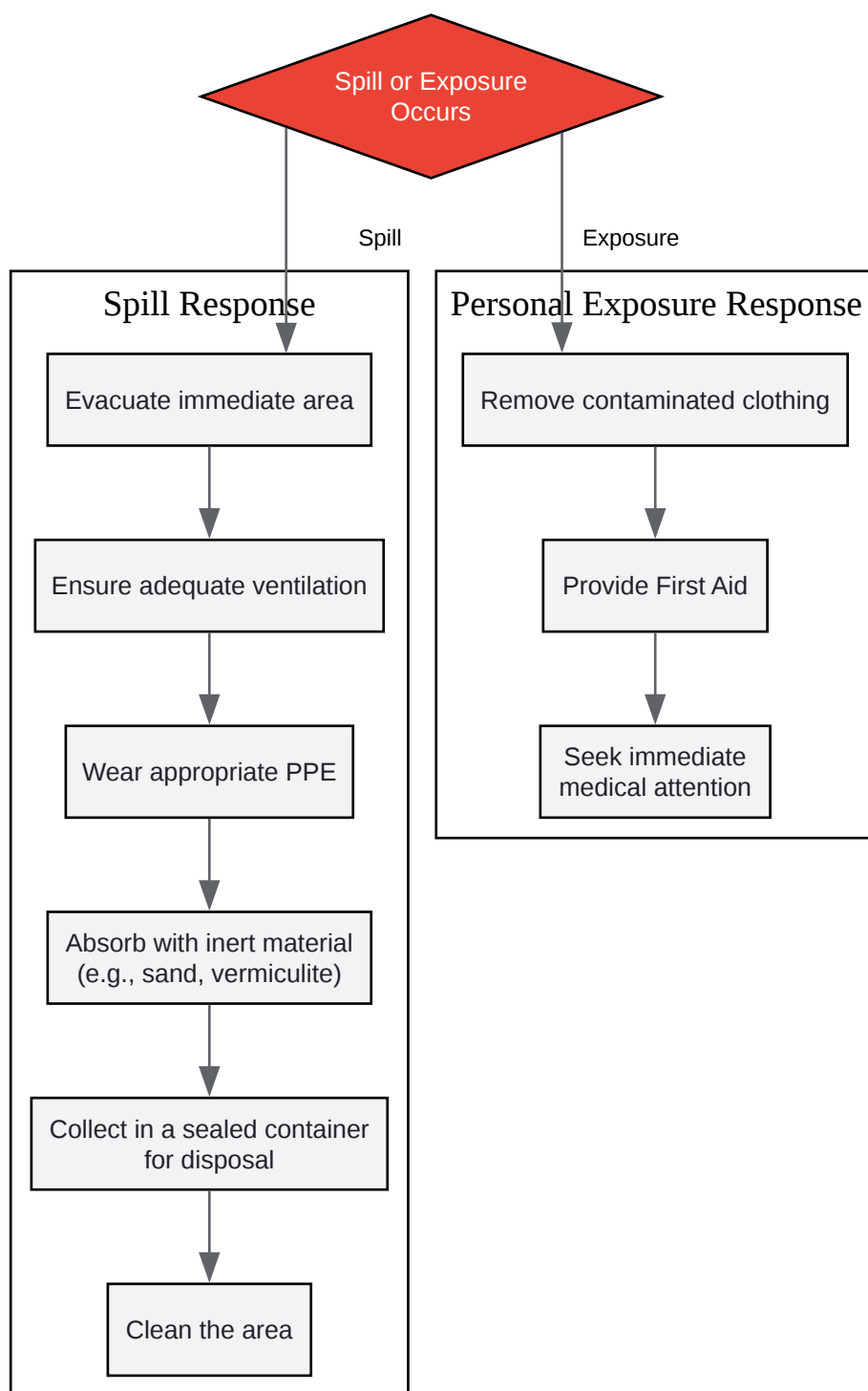
PPE	Specification	References
Eye/Face Protection	Chemical safety goggles or a face shield.	[7]
Skin Protection	Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing.	[7]
Respiratory Protection	Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge should be used.	[7]

Handling and Storage

- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Use only in a chemical fume hood. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[\[1\]](#) Keep away from incompatible materials such as strong oxidizing agents and strong bases.[\[1\]](#)

Emergency Procedures

Emergency Response Workflow



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Figure 4: General emergency response workflow for a **dibromobutene** spill or exposure.

First Aid Measures:

- **Inhalation:** Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
- **Skin Contact:** Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.
- **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- **Ingestion:** Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

- **Extinguishing Media:** Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
- **Specific Hazards:** Combustible liquid.[\[10\]](#) Heating may cause expansion or decomposition, leading to violent rupture of containers.[\[10\]](#) Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.[\[10\]](#)
- **Protective Equipment:** Wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter sewers or waterways.

Conclusion

Dibromobutene is a hazardous chemical that requires careful handling and adherence to strict safety protocols. Its toxicity is linked to its ability to deplete cellular glutathione, leading to oxidative stress and potentially apoptosis. Researchers and other professionals working with this compound must be fully aware of its hazards and take all necessary precautions to minimize exposure and ensure a safe working environment. This guide provides a foundation for understanding these risks and implementing appropriate safety measures.

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